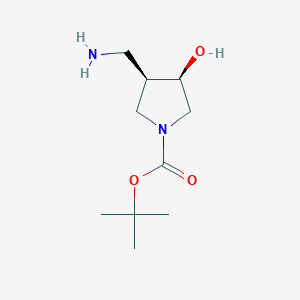

tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Description

tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group, an aminomethyl substituent at the 3-position, and a hydroxyl group at the 4-position, both in the R configuration. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and glycosidase inhibitors due to its ability to mimic transition-state moieties .

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJZEZIYOBGVSK-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872714-78-8 | |

| Record name | rac-tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chiral Pool Synthesis

Starting from chiral natural products like L-proline derivatives, which inherently possess the pyrrolidine skeleton. For example:

Catalytic Asymmetric Synthesis

Transition-metal catalysts enable enantioselective cyclization:

-

Rhodium-catalyzed [2+2+1] cycloadditions : Construct the pyrrolidine ring with high enantiomeric excess (ee > 90%).

-

Palladium-mediated allylic amination : Forms the C–N bond with axial chirality control.

Functional Group Transformations

Introduction of the Aminomethyl Group

The C3 aminomethyl group is installed via:

-

Mannich reactions : Using formaldehyde and ammonium chloride in acidic conditions.

-

Reductive amination : Ketone intermediates (e.g., 3-oxopyrrolidine) reacted with methylamine followed by NaBH₄ reduction.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Reductive amination | Methylamine, NaBH₄, MeOH, 0°C | 65–75 | |

| Boc protection | Boc₂O, DMAP, CH₂Cl₂, rt | 85–90 |

Hydroxyl Group Installation and Stereocontrol

The C4 hydroxyl group is introduced through:

-

Sharpless asymmetric dihydroxylation : Applied to pyrroline precursors, achieving >95% ee.

-

Epoxide ring-opening : Epoxidized intermediates react with water under acidic conditions, with stereochemistry dictated by the catalyst.

Example Protocol

-

Epoxidation : Treat 3-allyl-pyrrolidine with m-CPBA in CH₂Cl₂ (−20°C, 12 h).

-

Acid-catalyzed hydrolysis : H₂SO₄ (0.1 M), 60°C, 6 h → (3R,4R)-diol.

Optimization Strategies for Yield and Purity

Protecting Group Compatibility

The Boc group’s stability under basic conditions allows sequential functionalization:

Solvent and Temperature Effects

-

Polar aprotic solvents : DMF enhances nucleophilicity in alkylation steps.

-

Low-temperature regimes : Mitigate racemization during amination (−10°C to 0°C).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Chiral pool (L-proline) | High stereochemical fidelity | Multistep, costly precursors | 40–50 |

| Catalytic asymmetric | Scalable, fewer steps | Requires specialized catalysts | 60–70 |

| Epoxide ring-opening | Mild conditions, high ee | Sensitivity to acid overexposure | 55–65 |

Industrial-Scale Considerations

Patented methodologies emphasize:

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The aminomethyl group can be reduced to form a primary amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the aminomethyl group can produce a primary amine.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antihypertensive Agents

The compound has been investigated for its role in the development of antihypertensive agents. Its structural similarity to known angiotensin-converting enzyme (ACE) inhibitors suggests potential efficacy in lowering blood pressure. Studies have shown that modifications to the pyrrolidine ring can enhance binding affinity to ACE, thus improving therapeutic outcomes .

1.2 Neuroprotective Properties

Research indicates that tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate may exhibit neuroprotective effects. Its ability to modulate neurotransmitter levels and reduce oxidative stress has been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's hydroxyl group is believed to contribute to its antioxidant properties .

1.3 Anticancer Activity

Recent studies have investigated the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. The compound's ability to inhibit tumor growth in vivo has also been documented, making it a candidate for further development .

Organic Synthesis Applications

2.1 Chiral Building Block

As a chiral intermediate, this compound is valuable in the synthesis of various pharmaceuticals and agrochemicals. Its stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial for the efficacy and safety of many drugs .

2.2 Synthesis of Peptides

The compound serves as a precursor for peptide synthesis, particularly in the formation of cyclic peptides. Its functional groups facilitate coupling reactions with other amino acids, enhancing the diversity of peptide structures that can be synthesized .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₂₀N₂O₃

- Molecular Weight : 216.28 g/mol

- CAS Number : 872714-78-8 (cis isomer), 1886799-52-5 (rel-configuration) .

The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the hydroxyl and aminomethyl groups enable hydrogen bonding and structural diversity in target molecules.

Comparison with Similar Compounds

Stereoisomeric Variants

Stereochemistry significantly impacts biological activity and synthetic utility:

Impact : The (3R,4R) configuration is often preferred for enzyme inhibition, as seen in glycosidase inhibitors, due to optimal hydrogen-bonding geometry .

Substituent Variations

Modifications to the aminomethyl or hydroxyl groups alter physicochemical properties:

Impact : Substituents like sulfanyl or aromatic groups improve lipophilicity for CNS-targeting drugs, while polar groups (e.g., hydroxymethyl) enhance solubility .

Ring Size Variations

Replacing pyrrolidine (5-membered) with piperidine (6-membered) affects conformation:

Impact : Piperidine derivatives exhibit improved metabolic stability but may reduce binding affinity to pyrrolidine-specific targets .

Protected Amine Analogs

Protecting group choice influences synthetic routes:

Impact : Boc is preferred for orthogonal protection strategies, while Cbz is used in stepwise syntheses .

Biological Activity

Tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₉H₁₈N₂O₃

- CAS Number : 190792-74-6

- Molecular Weight : 186.25 g/mol

- Storage Conditions : Store in a cool, dry place away from light.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors, which can influence metabolic pathways and cellular signaling.

Antioxidant Activity

Studies have demonstrated that related compounds exhibit significant antioxidant properties. For example, the antioxidant activity was measured using various assays such as:

- ABTS Assay : The compound showed high radical-scavenging activity.

- FRAP Assay : Indicated effective reducing power against oxidative stress.

The IC50 values for similar compounds ranged from 6.23 μM to 19.6 μM, suggesting a potent antioxidant capacity compared to standard antioxidants like Trolox (IC50 = 91.8 μM) .

Enzyme Inhibition

The compound has been studied for its potential inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology. The binding interactions with AChE suggest it could be beneficial in treating neurodegenerative diseases by enhancing cholinergic transmission.

Neuroprotective Effects

In a study examining the neuroprotective properties of similar compounds, it was found that they significantly reduced oxidative stress markers in neuronal cell cultures. This suggests that this compound may offer protective benefits against neurodegeneration.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. This opens avenues for its application in developing new antimicrobial agents.

Q & A

Q. What are the key steps for synthesizing tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by stereoselective introduction of the aminomethyl and hydroxyl groups. For example, intermediates like (3R,4R)-3-bromo-4-hydroxypyrrolidine-1-carboxylate (CAS 252574-02-0) can undergo nucleophilic substitution with ammonia or a protected amine source . Stereochemical integrity is maintained using chiral catalysts or resolving agents, with progress monitored by chiral HPLC or polarimetry .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm backbone structure and stereochemistry. For example, the hydroxyl proton appears as a broad singlet (~δ 4.5–5.5 ppm), while the Boc group shows a characteristic tert-butyl signal at δ 1.4 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 245.16 for CHNO) .

- X-ray Crystallography : SHELX software refines crystal structures to confirm absolute configuration .

Q. How can researchers purify this compound to >95% purity, and what solvents are optimal?

- Methodological Answer :

Q. What storage conditions are recommended to maintain stability?

- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent Boc group hydrolysis. Stability studies show <5% degradation over 12 months when protected from moisture .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice of this compound inform supramolecular applications?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bond motifs (e.g., hydroxyl → carbonyl interactions). Mercury software visualizes networks, revealing potential for co-crystal engineering or drug delivery systems .

Q. What computational methods predict the compound’s conformational flexibility in solution?

- Methodological Answer :

Q. How do competing reaction pathways affect yields during aminomethyl group installation?

- Methodological Answer : Competing elimination (e.g., β-hydride elimination in bromo intermediates) is minimized by using polar aprotic solvents (DMF) and low temperatures (0–5°C). Yields improve from 60% to >85% with optimized SN2 conditions (e.g., NaHCO as base) .

Q. What strategies resolve enantiomeric impurities in late-stage intermediates?

- Methodological Answer :

- Chiral Chromatography : Use CHIRALPAK® IA columns with heptane/ethanol eluents (85:15) to separate (3R,4R) and (3S,4S) enantiomers .

- Kinetic Resolution : Lipase-catalyzed acetylation selectively modifies undesired stereoisomers .

Q. How can the amino group be selectively functionalized without disrupting the Boc or hydroxyl groups?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.